molecular formula C36H36N2O6 B14170308 Thalmethine CAS No. 3729-83-7

Thalmethine

Cat. No.: B14170308
CAS No.: 3729-83-7
M. Wt: 592.7 g/mol
InChI Key: XYCPAFFKEUHURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalmethine is a research chemical provided for laboratory and scientific research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on our high-purity standards for their critical studies. Key areas of research interest for this compound may include its pharmacological properties, biochemical mechanisms, and potential research applications. For specific data including molecular formula, molecular weight, solubility, and recommended storage conditions, please contact our technical support team. Always consult safety data sheets and follow laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3729-83-7

Molecular Formula

C36H36N2O6

Molecular Weight

592.7 g/mol

IUPAC Name

10,14,15-trimethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaen-26-ol

InChI

InChI=1S/C36H36N2O6/c1-38-14-12-24-19-33(41-3)35(42-4)36-34(24)28(38)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-27-26-20-31(40-2)32(44-36)18-23(26)11-13-37-27/h5-10,17-20,28,39H,11-16H2,1-4H3

InChI Key

XYCPAFFKEUHURW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC

Origin of Product

United States

Natural Occurrence and Distribution of Thalmethine

Botanical Sources of Thalmethine Isolation

The primary sources of this compound are plants, where it exists as a secondary metabolite. Its isolation has been documented predominantly from the plant family Ranunculaceae, with specific genera being particularly rich sources.

The genus Thalictrum, commonly known as meadow-rue, is the most significant natural source of this compound. gardensillustrated.comwikipedia.org These perennial herbaceous plants are distributed mainly across temperate regions and are known to produce a wide variety of benzylisoquinoline alkaloids. wikipedia.org Numerous studies have identified and isolated this compound from various species within this genus. actapharmsci.comresearchgate.netresearchgate.net

Research has pinpointed several species of Thalictrum as containing this compound. The concentration and presence of the compound can vary based on the specific species, variety, and even the geographical location of the plant population. ethernet.edu.et

Genus Thalictrum (Ranunculaceae Family) as a Primary Source

Specific Thalictrum Species Containing this compound
Thalictrum minus Varieties and Chemotypes

Thalictrum minus is frequently cited as a principal source of this compound. smolecule.comnih.gov The species is known for its chemical diversity, with different varieties and chemotypes yielding a range of alkaloids.

Thalictrum minus var. minus : Studies on this variety, including those from Anatolian regions, have successfully isolated this compound along with other related alkaloids like O-methylthis compound. researchgate.netresearchgate.net Research on the above-ground parts of T. minus var. minus has confirmed the presence of this compound among a suite of other bisbenzylisoquinoline alkaloids. researchgate.netresearchgate.net

Thalictrum minus var. majus : Investigations into the alkaloidal content of T. minus var. majus have also identified this compound and its O-methyl derivative. actapharmsci.comresearchgate.net

Bulgarian Chemotype : A distinct chemotype of Thalictrum minus from the South-East of Bulgaria was found to contain this compound as a secondary alkaloid, accompanying the main constituent, N-methylcanadine hydroxide. thieme-connect.com

The aerial parts of Thalictrum minus are noted as a source of this compound. imsc.res.in

Thalictrum simplex as a Constituent Source

Thalictrum simplex, a perennial herb native to regions from Europe to southwestern Asia, has been identified as another botanical source of this compound. missouribotanicalgarden.org Phytochemical studies have documented this compound in the aerial parts of this plant, alongside compounds such as O-methylthis compound, thalicberine, and berberine. researchgate.netsciencescholar.us

Other Documented Thalictrum Species (e.g., Thalictrum foetidum, Thalictrum cultratum, Thalictrum fendleri)

Beyond T. minus and T. simplex, this compound has been reported in other species of the genus:

Thalictrum foetidum : This species, which is utilized in traditional medicine, is a known source of various dimeric alkaloids. sciencescholar.us Research on Anatolian T. foetidum has listed this compound among the alkaloids isolated from the plant. actapharmsci.comresearchgate.net

Thalictrum cultratum : Native to the Himalayas, this species is also a source of complex alkaloids. neist.res.in this compound has been identified as a constituent in T. cultratum. jse.ac.cn

Thalictrum fendleri : Known as Fendler's meadow-rue, this species is native to western North America and is known to produce isoquinoline (B145761) alkaloids. researchgate.netwikipedia.orgfloranorthamerica.org However, while new alkaloids like the bisbenzylisoquinoline thalidezine (B174029) have been isolated from T. fendleri, the presence of this compound has not been explicitly documented in available research. researchgate.net

While the Thalictrum genus is the primary source, the broader class of bisbenzylisoquinoline alkaloids is found in other plant families as well.

Stephania cephalantha : This plant, belonging to the Menispermaceae family, is native to China and Taiwan. nih.govllifle.comtheferns.info It is a well-known source of various bisbenzylisoquinoline alkaloids, most notably Cepharanthine. nih.gov In a comprehensive table of alkaloids from this genus, this compound is listed, indicating its presence, although it is not one of the principal compounds isolated from this plant. nih.gov

Data Tables

Table 1: Documented Botanical Sources of this compound

FamilyGenusSpeciesVariety/ChemotypePlant PartReference(s)
RanunculaceaeThalictrumT. minusvar. minusAbove-ground parts, Roots, Rhizomes actapharmsci.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
RanunculaceaeThalictrumT. minusvar. majusRoot, Above-ground parts actapharmsci.comresearchgate.net
RanunculaceaeThalictrumT. minusBulgarian ChemotypeHerb thieme-connect.com
RanunculaceaeThalictrumT. minusNot SpecifiedAerial part imsc.res.in
RanunculaceaeThalictrumT. simplexNot SpecifiedAerial part researchgate.netsciencescholar.us
RanunculaceaeThalictrumT. foetidumNot SpecifiedNot Specified actapharmsci.comresearchgate.net
RanunculaceaeThalictrumT. cultratumNot SpecifiedNot Specified jse.ac.cn
MenispermaceaeStephaniaS. cephalanthaNot SpecifiedNot Specified nih.gov

Structural Elucidation and Classification of Thalmethine

Classification as a Bisbenzylisoquinoline Alkaloid

Thalmethine is classified as a bisbenzylisoquinoline alkaloid. wikipedia.org This class of alkaloids is a major group within the isoquinoline (B145761) alkaloids and is predominantly found in plants of the barberry (Berberidaceae), Menispermaceae, Monimiaceae, and buttercup (Ranunculaceae) families. wikipedia.orgwho.int The fundamental structure of bisbenzylisoquinoline alkaloids consists of two benzyl-tetrahydroquinoline units. wikipedia.org These units are linked together, often through ether bridges, and sometimes through carbon-carbon bonds. wikipedia.org

The structural complexity of these alkaloids arises from the various ways the two monomeric units can be joined, described as head-to-head, tail-to-tail, or head-to-tail linkages. wikipedia.org Additionally, the aromatic rings can have different substituents, such as hydroxyl, methoxyl, or methylenedioxy groups, and in some cases, methyleneoxy bridges can connect two aromatic rings. psu.edu this compound, along with its related compounds, has been isolated from various Thalictrum species, which are part of the Ranunculaceae family. researchgate.netresearchgate.netresearchgate.net

Stereochemical Considerations in this compound Structure

A critical aspect of the structure of bisbenzylisoquinoline alkaloids like this compound is their stereochemistry. These molecules typically possess at least two chiral centers, usually at the C-1 and C-1' positions of the two tetrahydrobenzylisoquinoline moieties. psu.edu This gives rise to the possibility of four different stereochemical configurations: (1R, 1'R), (1S, 1'S), (1R, 1'S), and (1S, 1'R). psu.edu

The terms 'anti' and 'syn' are used to describe the relative stereochemistry. Dimers with (1R, 1'R) and (1S, 1'S) configurations are referred to as 'anti' compounds, where the hydrogen atoms at C-1 and C-1' are on opposite sides of the molecule. psu.edu Conversely, dimers with (1R, 1'S) or (1S, 1'R) configurations are labeled as 'syn' compounds. psu.edu The absolute configuration of a chiral center is designated as R or S based on the Cahn-Ingold-Prelog priority rules. libretexts.org Determining the precise stereochemistry is crucial as it significantly influences the molecule's biological activity.

Spectroscopic Methods in this compound Structure Determination

The elucidation of the complex structure of this compound relies on a combination of modern spectroscopic techniques. acdlabs.comchemrxiv.org These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules like this compound. conductscience.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule. youtube.com

In the ¹H NMR spectrum of bisbenzylisoquinoline alkaloids, the chemical shifts of specific protons can provide valuable information about the stereochemistry. For instance, in 'anti' dimers, the signal for the H-5' proton appears significantly upfield (around δ 6.10), while in 'syn' dimers, it is found closer to δ 6.60. psu.edu The signals for the N-methyl groups also differ depending on the subgroup of the alkaloid. psu.edu For example, in some subgroups, the two N-methyl singlets can be separated by as much as 0.38 ppm. psu.edu Specific proton signals, such as those for H-1 and H-1', have characteristic chemical shifts that aid in structural assignment. psu.edu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. youtube.com Together, various NMR techniques like COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) allow for the complete assignment of all proton and carbon signals, leading to the definitive structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is another indispensable technique in the structural elucidation of this compound. researchgate.net It provides the molecular weight of the compound and information about its fragmentation pattern, which can reveal the nature of the constituent isoquinoline units. mdpi.com The mass spectra of bisbenzylisoquinoline alkaloids often show a base peak corresponding to the "top half" of the dimer, which can be a singly or doubly charged ion. psu.edu The intensity of the molecular ion peak can vary depending on the specific subgroup of the alkaloid. psu.edu For instance, in some cases, the molecular ion peak is about 60% of the base peak, while in others, it can be much weaker. psu.edu

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for the structural characterization of this compound. mrclab.comitwreagents.comdrawellanalytical.com UV-Vis spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, provides information about the electronic transitions within the molecule. libretexts.orgresearchgate.net This is particularly useful for identifying the presence of chromophores, such as the aromatic rings in the benzylisoquinoline system. mrclab.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the chemical bonds in a molecule, causing vibrational transitions. drawellanalytical.comresearchgate.net The resulting IR spectrum displays absorption bands at specific frequencies that correspond to different functional groups present in the molecule. itwreagents.com This technique is valuable for identifying key functional groups in this compound, such as hydroxyl (-OH) and methoxyl (-OCH₃) groups, as well as the aromatic C-H and C=C bonds. researchgate.net

Spectroscopic TechniqueInformation Provided
UV-Vis Spectroscopy Electronic transitions, presence of chromophores (e.g., aromatic rings)
IR Spectroscopy Presence of functional groups (e.g., -OH, -OCH₃, aromatic C-H)

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules like this compound. nih.govarxiv.orgencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms in the molecule. researchgate.net

For complex molecules like bisbenzylisoquinoline alkaloids, experimental ECD spectra are often compared with spectra predicted by quantum-mechanical calculations. arxiv.org This comparison allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral centers. usm.edu The shape and sign of the Cotton effects in the ECD spectrum provide a "fingerprint" that is unique to a specific stereoisomer. nih.gov By correlating the experimental ECD data with computational models, the absolute stereochemistry of this compound can be definitively established. unipd.it

Advanced Techniques for Structural Confirmation (e.g., X-ray Crystallography of Related Alkaloids)

For complex molecules like bisbenzylisoquinoline alkaloids, spectroscopic data can sometimes allow for more than one possible structural or stereochemical interpretation. Therefore, advanced techniques are often employed for unambiguous structural confirmation. X-ray crystallography is a powerful method that provides the precise three-dimensional coordinates of atoms within a crystal, thereby offering definitive proof of a molecule's structure and absolute configuration. nih.govlibretexts.org

While a dedicated X-ray crystal structure for this compound itself is not detailed in the surveyed literature, the application of this technique to structurally related and co-isolated alkaloids is well-documented and serves as a critical validation tool in natural product chemistry. uodiyala.edu.iqnih.gov The structural assignment of numerous complex alkaloids has relied on X-ray analysis for final confirmation, especially when novel ring systems or unusual substitution patterns are present. chemistry-chemists.com For example, the structures of the ketoaporphine alkaloid imenine and the hasubanan (B79425) alkaloid stephavanine were conclusively determined using X-ray analysis. chemistry-chemists.com Similarly, the exact structures of two tetrahydroisoquinoline alkaloids isolated from Calycotome Villosa were solved using single-crystal X-ray diffraction. mdpi.comresearchgate.net This technique remains the gold standard for validating the complex stereochemistry inherent in these natural products. nih.gov

Table 2: Examples of X-ray Crystallography in the Structural Confirmation of Related Alkaloids

Compound Alkaloid Class Key Finding from X-ray Analysis Reference
Imenine Ketoaporphine Elucidated the structure of the first ketoaporphine with a substituent in the heterocyclic ring. chemistry-chemists.com
Stephavanine Hasubanan Confirmed the final assignment of structure and absolute configuration due to a unique ring substitution pattern. chemistry-chemists.com

| (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline | Tetrahydroisoquinoline | Established the definitive structure and stereochemistry of the isolated compound. | mdpi.comresearchgate.net |


List of Mentioned Compounds:

  • (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline
  • Imenine
  • Stephavanine
  • This compound
  • Biosynthetic Pathways of Thalmethine

    General Principles of Alkaloid Biosynthesis in Plants

    Alkaloids represent a vast and diverse group of over 12,000 nitrogen-containing secondary metabolites, predominantly found in about 20% of plant species. nih.gov Their biosynthesis is a testament to the intricate metabolic capabilities of plants, converting primary metabolites, particularly amino acids, into complex chemical structures. These pathways are characterized by a series of enzymatic reactions, including condensations, oxidations, reductions, and methylations, that lead to the formation of the final alkaloid product. nih.govimperial.ac.uk

    The production of alkaloids is often tightly regulated and can be specific to certain plant families, genera, or even specific cell types. nih.gov These compounds are believed to play crucial roles in the plant's defense mechanisms against herbivores and pathogens. nih.gov The enzymes involved in these biosynthetic pathways are often localized to specific subcellular compartments, such as the cytosol, endoplasmic reticulum, and vacuoles, necessitating the transport of intermediates across cellular membranes. nih.gov

    Phenylalanine-Derived Biosynthesis of Isoquinoline (B145761) Alkaloids

    The journey to thalmethine begins with the aromatic amino acid phenylalanine, which serves as a primary precursor for a large family of alkaloids known as isoquinoline alkaloids. neu.edu.trnih.gov Through a series of enzymatic steps, phenylalanine is first converted to tyrosine. Tyrosine then serves as the direct precursor for the isoquinoline backbone. nih.govfrontiersin.org

    The biosynthesis of the core isoquinoline structure, a 1-benzylisoquinoline (B1618099) moiety, is a pivotal point in the pathway. This involves the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comoup.com This reaction, known as the Pictet-Spengler condensation, is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) and results in the formation of (S)-norcoclaurine, the first committed intermediate in the biosynthesis of benzylisoquinoline alkaloids. oup.comoup.com From this central intermediate, a cascade of enzymatic modifications, including methylations and hydroxylations, generates a variety of benzylisoquinoline alkaloids, which in turn serve as building blocks for more complex structures like this compound. oup.comfrontiersin.org

    Proposed Biosynthetic Routes to the Bisbenzylisoquinoline Skeleton of this compound

    This compound is classified as a bisbenzylisoquinoline alkaloid, meaning its structure is a dimer of two benzylisoquinoline units. oup.com The formation of this dimeric structure is a key step in its biosynthesis. The proposed route involves the oxidative coupling of two monomeric benzylisoquinoline precursors.

    The specific precursors for this compound are derivatives of (S)-norcoclaurine. Following the formation of (S)-norcoclaurine, a series of O- and N-methylations and hydroxylations occur to produce specific benzylisoquinoline monomers. The critical step is the regioselective and stereoselective coupling of these two monomers. This oxidative coupling is catalyzed by cytochrome P450 enzymes, specifically from the CYP80 family, which are known to be involved in the formation of both bisbenzylisoquinoline and aporphine (B1220529) alkaloids. oup.comoup.com This enzymatic reaction forms the characteristic ether linkages that connect the two benzylisoquinoline units, thereby creating the core bisbenzylisoquinoline skeleton of this compound.

    Precursor Incorporation Studies and Enzymatic Steps in Related Bisbenzylisoquinoline Pathways

    Our understanding of the biosynthetic pathway of this compound and related bisbenzylisoquinoline alkaloids has been significantly advanced through precursor incorporation studies using isotopically labeled compounds. nih.gov For instance, feeding cultured roots of Stephania cepharantha with 14C-labelled tyrosine demonstrated its efficient incorporation into bisbenzylisoquinoline alkaloids. nih.gov Such studies have confirmed that tyrosine is a primary and specific precursor. nih.gov

    The enzymatic steps leading to the formation of the benzylisoquinoline monomers are well-characterized. Key enzymes in this part of the pathway include:

    EnzymeAbbreviationFunction
    Norcoclaurine synthaseNCSCatalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. frontiersin.org
    Norcoclaurine 6-O-methyltransferase6OMTAdds a methyl group at the 6-O position of norcoclaurine. frontiersin.org
    Coclaurine N-methyltransferaseCNMTAdds a methyl group to the nitrogen atom of coclaurine. frontiersin.org
    N-methylcoclaurine 3'-hydroxylaseNMCH/CYP80BA cytochrome P450 enzyme that hydroxylates N-methylcoclaurine. frontiersin.org
    3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTAdds a methyl group at the 4'-O position. frontiersin.org

    Following the formation of the monomeric precursors, the crucial oxidative coupling is carried out by enzymes like berbamunine (B191780) synthase (CYP80A1), which catalyzes the formation of a C-O phenol (B47542) coupling. oup.com

    Cellular and Subcellular Compartmentalization of this compound Biosynthesis within Plant Tissues

    The biosynthesis of complex alkaloids like this compound is a highly organized process within the plant, often involving multiple cell types and subcellular compartments. nih.gov While specific details for this compound are not extensively documented, studies on related benzylisoquinoline alkaloids in various plant species provide a general model.

    The initial steps of the pathway, starting from tyrosine, are believed to occur in the cytosol. Subsequent enzymatic reactions, particularly those involving cytochrome P450 enzymes like the ones responsible for oxidative coupling, are typically associated with the endoplasmic reticulum. nih.gov There is also evidence for the involvement of the vacuole, which can serve as a site for the storage of final alkaloid products and may also contain some biosynthetic enzymes. nih.gov Furthermore, the expression of biosynthetic genes can be tissue-specific. For example, in Coptis species, many genes involved in BIA biosynthesis show higher expression in the roots compared to the leaves. frontiersin.org This suggests that the biosynthesis and accumulation of these alkaloids are spatially regulated within the plant.

    Genetic and Molecular Bases of this compound Biosynthetic Enzymes

    Advances in molecular biology and genomics have led to the identification and characterization of many genes encoding the enzymes involved in benzylisoquinoline alkaloid biosynthesis. frontiersin.orgnih.gov The integration of transcriptomics, metabolomics, and genomics has been a powerful approach to screen for and identify candidate genes. frontiersin.orgnih.gov

    Key gene families implicated in the biosynthesis of this compound and related compounds include:

    Norcoclaurine synthase (NCS): Genes encoding this enzyme have been isolated from several plant species. frontiersin.org

    O-methyltransferases (OMTs) and N-methyltransferases (NMTs): These belong to large gene families, and specific members have been shown to catalyze the precise methylation steps in the pathway. frontiersin.orgfrontiersin.org

    Cytochrome P450 monooxygenases (CYPs): The CYP80 family is particularly important for the hydroxylation and oxidative coupling reactions that form the bisbenzylisoquinoline skeleton. oup.comoup.com

    The expression of these genes is often coordinately regulated, and transcription factors that control the entire pathway are being identified. researchgate.net This genetic toolkit not only deepens our understanding of how plants produce such a diverse array of chemical compounds but also opens up possibilities for metabolic engineering to enhance the production of valuable alkaloids. nih.gov

    Chemical Synthesis Approaches for Thalmethine and Analogues

    Strategic Considerations for the Construction of the Bisbenzylisoquinoline Core

    The core structure of Thalmethine and other BBIQ alkaloids consists of two benzylisoquinoline units linked together. The primary strategic consideration in their synthesis is the method of coupling these two units and the sequence of bond formations. Key approaches often involve either a biomimetic strategy, mimicking the plant's biosynthetic pathway, or a more convergent approach where the two benzylisoquinoline monomers are synthesized separately and then joined.

    Laboratory synthesis routes have been developed that utilize starting materials that mimic the natural biosynthetic pathways of these alkaloids, often involving multi-step reactions that include condensation and cyclization processes. smolecule.com A common strategy involves the construction of the two benzylisoquinoline moieties first, followed by the formation of the crucial diaryl ether bridge that links them. This linkage is a defining feature of many BBIQ alkaloids.

    Regioselective and Stereoselective Synthesis Methodologies for Complex Alkaloids

    Achieving the correct regioselectivity and stereoselectivity is paramount in the synthesis of alkaloids like this compound. The specific placement of functional groups, such as methoxy (B1213986) and hydroxyl groups on the aromatic rings, dictates the biological activity of the final compound.

    Regioselectivity: The selective functionalization of specific positions on the aromatic rings is a key challenge. For instance, in related BBIQ alkaloids, regioselective O-demethylation is a crucial step to install hydroxyl groups at desired positions. rsc.org This can be achieved using various reagents, and the choice of reagent can influence which methyl ether is cleaved. acsgcipr.org For example, studies on the O-demethylation of other bisbenzylisoquinoline alkaloids have shown that certain reagents preferentially cleave methoxy groups at specific positions. rsc.org

    Stereoselectivity: this compound possesses multiple chiral centers, and controlling their configuration is essential. The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core of each benzylisoquinoline unit. jk-sci.comwikipedia.org The use of chiral auxiliaries or catalysts in this reaction can induce the formation of one enantiomer over the other, leading to an asymmetric synthesis. mdpi.comresearchgate.net The spatial arrangement of atoms is critical, as different stereoisomers can have vastly different biological effects, a concept well-illustrated by the thalidomide (B1683933) case. wikipedia.org

    Key Reaction Methodologies Employed in Related Alkaloid Synthesis (e.g., Wittig Reaction in General Alkaloid Synthesis)

    The synthesis of complex alkaloids relies on a toolbox of robust and reliable chemical reactions. While a specific synthesis of this compound is not extensively documented in publicly available literature, the synthesis of its BBIQ relatives provides insight into the likely methodologies.

    Ullmann Condensation: The formation of the diaryl ether linkage is often accomplished via an Ullmann condensation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst to form a diaryl ether. byjus.comiitk.ac.in Modern variations of the Ullmann reaction have been developed to proceed under milder conditions. frontiersin.orgwikipedia.org

    Pictet-Spengler Reaction: As mentioned, the Pictet-Spengler reaction is fundamental for the synthesis of the tetrahydroisoquinoline skeletons. wikipedia.orgdepaul.edu This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.com The reaction's versatility allows for the introduction of various substituents on the newly formed ring. mdpi.com

    Wittig Reaction: While not directly forming the core BBIQ structure, the Wittig reaction is a crucial tool in alkaloid synthesis for the formation of carbon-carbon double bonds. mdpi.com This reaction can be used to build key fragments or introduce specific side chains that can be further elaborated into the desired alkaloid framework.

    Table of Key Reactions in BBIQ Alkaloid Synthesis:

    Reaction NamePurpose in BBIQ SynthesisKey Reagents
    Ullmann Condensation Formation of the diaryl ether linkage between the two benzylisoquinoline units.Aryl halide, phenol, copper catalyst.
    Pictet-Spengler Reaction Construction of the tetrahydroisoquinoline core of the benzylisoquinoline units.β-arylethylamine, aldehyde/ketone, acid catalyst.
    Wittig Reaction Formation of carbon-carbon double bonds for building side chains or key intermediates.Phosphonium ylide, aldehyde/ketone.
    O-Demethylation Selective removal of methyl groups from methoxy substituents to yield hydroxyl groups.Lewis acids (e.g., BBr3), thiolates, methionine/methanesulfonic acid. acsgcipr.orgwikipedia.org

    Challenges in this compound Total Synthesis and Potential Future Directions in Synthetic Chemistry

    The total synthesis of this compound, while not explicitly detailed in the literature, would undoubtedly present several significant challenges inherent to the BBIQ alkaloid class.

    Key Challenges:

    Control of Stereochemistry: The presence of multiple stereocenters requires highly stereoselective reactions to obtain the desired diastereomer.

    Regioselective Coupling: The formation of the diaryl ether linkage at the correct positions on the two different benzylisoquinoline units can be difficult to control.

    Protecting Group Strategy: The numerous functional groups (hydroxyl, methoxy, amines) necessitate a complex and carefully planned protecting group strategy to ensure that reactions occur at the desired sites.

    Future Directions:

    Development of Novel Catalytic Methods: New catalysts for the key bond-forming reactions, such as the Ullmann coupling and Pictet-Spengler reaction, could lead to higher yields, better selectivity, and milder reaction conditions.

    Biomimetic and Chemoenzymatic Approaches: Mimicking the biosynthetic pathways found in nature, potentially using enzymes to carry out key transformations, could offer a more efficient and stereoselective route to this compound and its analogues. nih.govrsc.org

    Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, potentially improving yields and safety for key transformations.

    Computational Chemistry: The use of computational modeling to predict reaction outcomes and design more efficient synthetic routes will likely play an increasingly important role in the synthesis of complex natural products.

    An extensive search for the chemical compound “this compound” has yielded no results in reputable scientific databases and literature. This suggests that "this compound" may be a non-existent compound, a proprietary name not in the public domain, or a misspelling of a different chemical entity.

    Without any verifiable scientific information on "this compound," it is not possible to generate an article detailing its research methodologies, analysis, and characterization as requested in the prompt. The creation of scientifically accurate content requires a foundation of existing research, which appears to be absent for this specific compound name.

    Therefore, no article can be provided. It is recommended to verify the compound's name and spelling. If the intended compound is different, please provide the correct name to proceed with the generation of a scientifically accurate and relevant article.

    Research Methodologies for Thalmethine Analysis and Characterization

    Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

    The structural elucidation of bisbenzylisoquinoline alkaloids (BIAs), the class to which Thalmethine belongs, is a meticulous process that requires the integration of data from multiple advanced analytical techniques. wikipedia.orgnih.gov The molecular formula of this compound is established as C₃₆H₃₆N₂O₆. nih.gov Confirmation of its complex heptacyclic structure is achieved through a suite of spectroscopic and spectrometric methods. smolecule.comintertek.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. scribd.com

    ¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms. libretexts.org For a molecule like this compound, the ¹H NMR spectrum would reveal signals corresponding to aromatic protons on the benzyl (B1604629) and isoquinoline (B145761) rings, methoxy (B1213986) group protons, and the protons on the aliphatic ethyl and methyl groups within the core structure. chemistrysteps.com The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (number of protons) of each peak are critical for assigning protons to specific locations. libretexts.org

    ¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing a signal for each chemically non-equivalent carbon. savemyexams.comlibretexts.org It is instrumental in identifying the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary), including characteristic shifts for carbons in aromatic rings, those bonded to oxygen (in ethers and phenols), and those bonded to nitrogen. libretexts.org

    2D NMR Techniques: To assemble the complete molecular puzzle, two-dimensional NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. Crucially, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of this compound, such as linking the benzyl and isoquinoline units across the ether bridges. ird.fr NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which helps in determining the relative stereochemistry. ird.fr

    Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound with high accuracy. scribd.comcuni.cz

    High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI-MS) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) can determine the mass of this compound (C₃₆H₃₆N₂O₆, exact mass: 592.2573) with enough precision to confirm its elemental composition. nih.govnih.gov

    Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented. intertek.com The resulting fragmentation pattern provides valuable structural information, revealing how the molecule breaks apart at its weakest bonds. For this compound, MS/MS would help confirm the connectivity of the two benzylisoquinoline units and the positions of the methoxy and hydroxyl groups. nih.gov

    The table below summarizes the application of these techniques for the structural confirmation of this compound.

    Analytical TechniqueApplication for this compound Structural ConfirmationInformation Provided
    ¹H NMR Identifies all unique proton environments in the molecule.Chemical shift, integration, and coupling constants for aromatic, aliphatic, and methoxy protons.
    ¹³C NMR Identifies all unique carbon environments in the molecular skeleton. savemyexams.comChemical shifts for aromatic, ether, and aliphatic carbons, confirming the carbon backbone. libretexts.org
    2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between atoms. ird.frMaps proton-proton and proton-carbon correlations to build the molecular structure piece by piece.
    HRMS Determines the precise molecular weight and elemental formula. nih.govConfirms the molecular formula as C₃₆H₃₆N₂O₆ based on a highly accurate mass measurement. nih.gov
    MS/MS Analyzes fragmentation patterns to confirm substructures. intertek.comProvides evidence for the connectivity of the benzylisoquinoline units and substituent placement.

    Bioinformatic and Chemoinformatic Tools for Alkaloid Classification and Data Analysis (e.g., NP Classifier)

    In modern natural product research, bioinformatic and chemoinformatic tools are indispensable for managing, analyzing, and classifying the vast chemical diversity of molecules like alkaloids. mdpi.comnih.gov These computational approaches enable the systematic classification of compounds and help in navigating chemical space to uncover structure-activity relationships. mdpi.comfrontlinegenomics.com

    NPClassifier for Alkaloid Classification: NPClassifier is a prominent deep learning-based tool designed for the automated structural classification of natural products. scribd.comscispace.comnih.gov It organizes compounds into a chemically and biosynthetically meaningful hierarchy consisting of three levels: Pathway, Superclass, and Class. scispace.comnih.gov This system provides more detailed insights than simple structural flags. nih.gov

    For this compound, the classification would be predicted based on its core bisbenzylisoquinoline structure:

    Pathway: Alkaloids. This is the broadest biosynthetic category for nitrogen-containing natural products. scispace.com

    Superclass: Isoquinoline alkaloids. This level narrows the classification to alkaloids derived from the isoquinoline scaffold.

    Class: Benzylisoquinoline alkaloids. This is a specific structural class within the isoquinoline alkaloids. This compound, being a dimer of two benzylisoquinoline units, falls squarely into this category. wikipedia.org

    The predicted classification of this compound using the NPClassifier framework is outlined below.

    Classification LevelPredicted Category for this compoundRationale
    Pathway AlkaloidsThis compound is a nitrogen-containing secondary metabolite. scispace.comnih.gov
    Superclass Isoquinoline AlkaloidsThe core structure is built from isoquinoline units. researchgate.net
    Class Benzylisoquinoline AlkaloidsThe monomeric units that form the dimeric this compound are benzylisoquinolines. nih.gov

    Broader Chemoinformatic Applications: Beyond classification, chemoinformatic tools are used to analyze large datasets of alkaloids. mdpi.com By converting molecular structures into numerical descriptors (fingerprints), researchers can quantify structural similarity, diversity, and complexity. scispace.com This allows for the creation of structure-activity relationship (SAR) models, which correlate specific structural features of bisbenzylisoquinoline alkaloids with their biological activities. nih.govmdpi.com Such analyses can guide the search for new therapeutic leads by identifying the most promising chemical scaffolds within this large and diverse alkaloid family. mdpi.comresearchgate.net

    Advanced Research Perspectives on Thalmethine

    Chemo-systematic and Evolutionary Studies within the Thalictrum Genus based on Alkaloid Profiles

    The chemical constituents of plants, particularly secondary metabolites like alkaloids, provide valuable data for understanding evolutionary relationships and classifying species, a field known as chemo-systematics or chemotaxonomy. Within the genus Thalictrum, the diversity of benzylisoquinoline alkaloids serves as a powerful tool for these studies.

    Research into the chemical makeup of Thalictrum species in China, a major center of distribution for the genus, has shown a strong correlation between alkaloid patterns and the plant's evolutionary status. jse.ac.cn The primary chemical components of these plants are benzylisoquinoline alkaloids, with more than 270 identified compounds belonging to various structural types. jse.ac.cn The distribution of these alkaloid types is not uniform across the genus but tends to be specific to certain sections, suggesting a co-evolution of chemical profiles with morphological traits. jse.ac.cn

    Primitive sections of the genus, such as Leptostigma, are characterized by aporphine-benzylisoquinoline and bisbenzylisoquinoline alkaloids as their main constituents. jse.ac.cn In contrast, other sections like Tripterium mainly contain aporphines, while some species in this section are noted for having non-alkaloid compounds as their principal components. jse.ac.cn More evolutionarily advanced sections, such as Thalictrum and Schlagintweitella, exhibit an increase in both the types and content of alkaloids. jse.ac.cn Thalmethine, along with related compounds like O-methylthis compound, hernandezine, and thalsimine, is a characteristic component of these chemically diverse sections. jse.ac.cn

    This chemical differentiation supports the botanical classification of the genus and provides a framework for understanding its evolutionary pathways. The presence of specific alkaloid profiles, such as those including this compound, can be used as a marker to delineate relationships between different species and groups within the genus.

    Table 1: Representative Alkaloid Profiles in Different Sections of the Thalictrum Genus

    Genus SectionPredominant Alkaloid TypesRepresentative AlkaloidsReference
    LeptostigmaAporphine-benzylisoquinoline, Bisbenzylisoquinoline- jse.ac.cn
    TripteriumAporphines- jse.ac.cn
    ThalictrumComplex mixtureThis compound, Hernandezine, Thalidezine (B174029) jse.ac.cn
    SchlagintweitellaComplex mixtureO-methylthis compound, Thalsimine, Allocryptopine jse.ac.cn

    Influence of Environmental Factors and Plant Developmental Stages on this compound Production

    The biosynthesis and accumulation of secondary metabolites in plants are not static processes. They are dynamically influenced by a combination of genetic programming, developmental stage, and external environmental signals. frontiersin.orgnih.gov While specific research on this compound is limited, established principles of plant physiology and biochemistry allow for informed hypotheses regarding the factors controlling its production.

    The synthesis of plant natural products is known to be intricately controlled by both internal and external cues. frontiersin.orgnih.gov Environmental stressors, both biotic (e.g., pathogens) and abiotic (e.g., drought, soil composition, temperature), can trigger significant changes in a plant's metabolic pathways, often leading to an increased production of defensive compounds, which include many alkaloids. frontiersin.org For example, studies on other plant species have shown that variations in soil type and local climate can lead to the emergence of distinct "phytochemical races," where populations of the same species produce different profiles of secondary metabolites. ethernet.edu.et It is plausible that the concentration of this compound in a Thalictrum plant varies depending on its geographical location and the specific ecological challenges it faces. ethernet.edu.et

    Furthermore, the production of alkaloids is often linked to the plant's developmental stage. nih.gov The concentration of these compounds can differ significantly between various plant tissues (roots, leaves, flowers) and can change as the plant moves from a vegetative to a reproductive stage. nih.govfrontiersin.org Plant hormones such as auxins play a key role in mediating these developmental processes and integrating environmental signals, thereby influencing the metabolic state of the plant. nih.govmdpi.com Research into the biosynthesis of other alkaloids has demonstrated that the expression of key enzyme genes is often specific to certain tissues and developmental phases. frontiersin.org Therefore, this compound production is likely under complex regulatory control, optimized for specific functions at different points in the plant's life cycle.

    Table 2: Potential Factors Influencing this compound Biosynthesis

    Factor CategorySpecific FactorPotential Influence on this compound Production
    Environmental (Abiotic) Soil Composition & pHMay alter nutrient uptake and precursor availability.
    Water Availability (Drought/Flood)Stress may induce defensive pathways, increasing production.
    Temperature & Light IntensityCan affect enzyme kinetics and overall plant metabolism.
    Environmental (Biotic) Herbivory or Pathogen AttackMay trigger a defensive response, upregulating biosynthesis.
    Developmental Plant AgeConcentration may increase as the plant matures.
    Tissue TypeProduction may be localized to specific organs (e.g., roots, leaves).
    Growth Stage (Vegetative vs. Flowering)Metabolic resources may be reallocated, affecting alkaloid levels.

    Metabolomic Profiling and Systems Biology Approaches to this compound Research

    Modern analytical and computational tools are revolutionizing the study of plant natural products. Metabolomics, the comprehensive analysis of all low-molecular-weight metabolites in a biological sample, offers a powerful method for investigating the biochemistry of this compound. researchgate.netnwpg.gov.za By using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can obtain a detailed snapshot of the metabolome of Thalictrum plants under various conditions. researchgate.netmdpi.com This untargeted approach can reveal not only this compound but also its precursors, derivatives, and other related compounds, providing a holistic view of the relevant metabolic network. frontiersin.org

    Integrating metabolomic data with other "omics" disciplines like genomics and transcriptomics forms the basis of systems biology. mit.edu This approach is crucial for elucidating the complex biosynthetic pathway leading to this compound. For instance, by comparing the transcriptomes (all expressed genes) of high- and low-Thalmethine-producing plant lines, scientists can identify candidate genes encoding the enzymes responsible for its synthesis. frontiersin.org The functions of these genes can then be verified through techniques like gene silencing or overexpression. nih.gov

    A key goal of this research is to enable metabolic engineering. nih.gov Once the biosynthetic genes for this compound are identified and characterized, they can potentially be transferred to a microbial host, such as yeast or bacteria, to create a scalable and controlled production platform. mit.edufrontiersin.org This synthetic biology approach overcomes the limitations associated with sourcing compounds from slow-growing or rare plants and opens the door to producing novel derivatives with potentially enhanced properties. nih.gov Structural studies of key enzymes, such as N-methyltransferases involved in alkaloid biosynthesis in Thalictrum, provide a framework for understanding substrate specificity and catalysis, which is essential information for these engineering efforts. nih.gov

    Table 3: Application of Modern Biological Techniques to this compound Research

    TechniqueApplication to this compound ResearchDesired Outcome
    Metabolomics (LC-MS/GC-MS) Comprehensive profiling of metabolites in Thalictrum tissues.Identification of this compound, its precursors, and related pathway intermediates. researchgate.netfrontiersin.org
    Transcriptomics (RNA-Seq) Identification of genes whose expression correlates with this compound production.Discovery of candidate genes encoding biosynthetic enzymes.
    Gene Functional Analysis Using techniques like CRISPR or RNAi to alter the expression of candidate genes.Validation of enzyme function in the this compound pathway. nih.gov
    Systems Biology Integrating metabolomic, transcriptomic, and proteomic data.Construction of a complete model of the this compound biosynthetic network. mit.edu
    Synthetic Biology Transferring identified biosynthetic genes into a microbial host (e.g., yeast).Engineered production of this compound and novel analogues. frontiersin.org

    Interdisciplinary Research Directions in Natural Product Chemistry and Plant Science

    The comprehensive study of this compound and other plant natural products necessitates a highly interdisciplinary approach, bridging the gap between natural product chemistry and plant science. uni-muenster.denih.gov This collaborative effort creates a synergistic cycle of discovery.

    The process begins with Natural Product Chemistry , where chemists isolate and determine the precise molecular structure of compounds like this compound from plant extracts. frontiersin.org This foundational work provides the "what" — the specific chemical entity to be studied. This knowledge then flows to Plant Science , where biologists and biochemists investigate the "how" and "why." They explore the compound's role within the plant (e.g., as a defense against herbivores), its biosynthetic pathway, and the genetic and environmental factors that regulate its production. frontiersin.orgfrontiersin.org

    The insights gained from plant science, particularly the elucidation of biosynthetic pathways, feed back into chemistry. With knowledge of the enzymes involved, Synthetic Biology and Metabolic Engineering come into play, often involving chemists, molecular biologists, and engineers. mit.edu Their goal is to reconstruct these multi-step pathways in more manageable production systems, such as yeast. frontiersin.orgnih.gov This not only allows for sustainable production but also enables chemists to create "unnatural" natural products by modifying the pathway or feeding the system with altered precursor molecules.

    This integrated approach represents the future of natural product research. It leverages expertise from diverse fields to move beyond simple isolation and characterization towards a deeper understanding and purposeful manipulation of the complex chemistry of life. uni-muenster.deuni-saarland.de The study of this compound, situated at the intersection of these disciplines, stands to benefit greatly from such collaborative research programs.

    Q & A

    Q. How should researchers document this compound’s adverse effects in animal models to meet ethical standards?

    • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Include severity scoring (e.g., weight loss >20%, organ toxicity) and humane endpoints in protocols. Reference ICH S7A/S7B for safety pharmacology .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.